molecular formula C14H13N3OS B2647771 bd750 CAS No. 892686-59-8

bd750

Cat. No.: B2647771
CAS No.: 892686-59-8
M. Wt: 271.34 g/mol
InChI Key: QWUHPPCZZXKXOQ-UHFFFAOYSA-N
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Description

BD750 is a benzothiazole derivative known for its potent immunosuppressive properties. It functions primarily as an inhibitor of the Janus kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathways. This compound has shown significant efficacy in inhibiting T cell proliferation, making it a valuable tool in immunological research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

BD750 is synthesized through a series of chemical reactions involving benzothiazole derivatives. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves the formation of the benzothiazole ring followed by functionalization to achieve the desired inhibitory properties .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

BD750 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzothiazole derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

BD750 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the JAK3/STAT5 signaling pathway and its inhibition.

    Biology: Investigated for its effects on T cell proliferation and immune response modulation.

    Medicine: Potential therapeutic applications in preventing graft rejection and treating autoimmune diseases.

    Industry: Utilized in the development of new immunosuppressive drugs and research tools

Mechanism of Action

BD750 exerts its effects by inhibiting the JAK3/STAT5 signaling pathway. This inhibition prevents the phosphorylation and activation of STAT5, which is crucial for T cell proliferation and survival. By blocking this pathway, this compound effectively suppresses the immune response, making it a potent immunosuppressant .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.

    Ruxolitinib: A JAK1/2 inhibitor used for myelofibrosis and polycythemia vera.

    Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.

Uniqueness of BD750

This compound is unique due to its specific inhibition of the JAK3/STAT5 pathway, which is particularly effective in modulating T cell responses. This specificity makes it a valuable tool for studying immune responses and developing targeted immunosuppressive therapies .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892686-59-8
Record name 892686-59-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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